4-Fluorotryptophane

Beschreibung

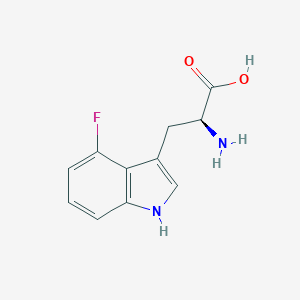

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBQMEYEKKWIKC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350901 | |

| Record name | 4-Fluorotryptophane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106034-22-4 | |

| Record name | 4-Fluorotryptophane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies of 4 Fluorotryptophan for Academic Studies

Chemical Synthesis Approaches for Enantiopure (L)-4-Fluorotryptophan

The preparation of enantiomerically pure (L)-4-fluorotryptophan is essential for its application in protein studies, as biological systems are highly stereospecific. Several sophisticated chemical methods have been established to control the stereochemistry at the α-carbon.

A prominent method for the asymmetric synthesis of chiral amino acids is the Schollkopf bis-lactim ether method. wikipedia.org This strategy employs a chiral auxiliary, typically derived from L-valine and glycine (B1666218), to direct the stereoselective alkylation of a masked glycine. wikipedia.orgbiosynth.com The process begins with the cyclization of the chiral amino acid (valine) with glycine to form a bis-lactam, which is then converted to a bis-lactim ether. biosynth.com Deprotonation at the prochiral α-carbon of the glycine unit creates a planar enolate. The steric bulk of the isopropyl group from the valine auxiliary effectively shields one face of the enolate, directing an incoming electrophile to the opposite face. wikipedia.orgbiosynth.com This results in a highly diastereoselective alkylation, typically yielding diastereomeric excesses greater than 95%. biosynth.com Subsequent mild acidic hydrolysis cleaves the newly synthesized α-substituted amino acid from the auxiliary, affording the desired product with high enantiopurity. biosynth.com This methodology is versatile and has been successfully applied to the synthesis of various tryptophan analogues for biological research. nih.govdeepdyve.com

Table 1: Key Features of the Schollkopf Chiral Auxiliary Method

| Feature | Description |

| Chiral Auxiliary | Typically derived from L-valine. |

| Key Intermediate | Bis-lactim ether of a glycine-valine diketopiperazine. |

| Stereocontrol | Steric hindrance from the auxiliary directs alkylation. |

| Diastereoselectivity | Typically > 95% de. |

| Enantiopurity | Typically > 95% ee after hydrolysis. |

| Applicability | Synthesis of a wide range of exotic amino acids. wikipedia.org |

Palladium-catalyzed reactions have emerged as powerful tools for the construction of the indole (B1671886) core of tryptophan and its analogues. researchgate.net N-heteroannulation, specifically, provides a convergent and efficient route. A common approach involves the palladium-catalyzed coupling of a substituted o-iodoaniline or o-bromoaniline with an internal alkyne. researchgate.netacs.org This reaction facilitates the formation of the indole ring in a single step. The versatility of this method allows for the synthesis of a broad range of unnatural tryptophans by varying the substituents on both the aniline and alkyne coupling partners. researchgate.net The application of this strategy has been demonstrated in the large-scale, asymmetric synthesis of optically pure 6-methoxy-d-tryptophan and other biologically important tryptophan analogues like l-isotryptophan. acs.org The general mechanism is believed to proceed through oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by coordination of the alkyne, migratory insertion, and subsequent intramolecular cyclization and reductive elimination to afford the indole product. nih.gov

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild reaction conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. In the context of fluorinated compounds, enzymes from the cytochrome P450 superfamily have shown potential. nih.gov For instance, the enzyme P450TxtE from Streptomyces scabies is capable of catalyzing aromatic nitration. This enzyme has been utilized to produce fluorinated nitro-tryptophan analogs from substrates like 4-F-dl-tryptophan and 5-F-l-tryptophan, demonstrating the potential for enzymatic modification of the tryptophan scaffold. nih.gov While direct enzymatic synthesis of 4-fluorotryptophan from simpler precursors is an area of ongoing research, the use of enzymes like tryptophan synthase in water/organic solvent biphase systems for the synthesis of L-tryptophan from indole and L-serine has been well-established, suggesting a potential pathway for the enzymatic synthesis of its fluorinated analogs. researchgate.net

Synthesis of Isotopically Labeled 4-Fluorotryptophan Analogs for Advanced Spectroscopic Applications

Isotopic labeling of 4-fluorotryptophan with stable or radioactive isotopes is crucial for various advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and positron emission tomography (PET), which are used to probe protein structure and function, as well as metabolic pathways.

The incorporation of stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H) into 4-fluorotryptophan is highly valuable for NMR-based studies of protein structure and dynamics. rsc.orgrsc.org A synthetic route has been developed to produce selectively deuterated and ¹³C-labeled fluorotryptophan. rsc.org This allows for the introduction of ¹⁹F-¹³C spin pairs into proteins, which can be used in two-dimensional NMR experiments to resolve signals that would otherwise be clustered and uninterpretable in one-dimensional spectra. rsc.org For example, ¹³C-enriched 5-fluoroanthranilic acid has been used as a direct biosynthetic precursor to produce (phenyl-¹³C₆) 5-fluorotryptophan (B555192) for use in (¹⁹F, ¹³C) TROSY (transverse relaxation optimized spectroscopy) heteronuclear correlation spectra. nih.gov This approach provides complete resolution of all tryptophan residues in the enzyme fluoroacetate dehalogenase. nih.gov The use of site-selectively ¹³C-enriched ribose is another strategy to achieve selective labeling of tryptophan residues. nih.gov

Table 2: Isotopically Labeled 4-Fluorotryptophan Analogs for NMR

| Isotope(s) | Application | Spectroscopic Technique |

| ¹³C, ²H | Introduction of ¹⁹F-¹³C spin pairs for enhanced resolution. rsc.org | 2D ¹⁹F-¹³C TROSY NMR |

| ¹³C | Resolution of individual tryptophan signals in proteins. nih.gov | (¹⁹F, ¹³C) Correlation Spectroscopy |

Radiofluorination, typically with the positron-emitting isotope Fluorine-18 (¹⁸F), enables the use of 4-fluorotryptophan as a tracer in PET imaging. fz-juelich.de PET is a non-invasive imaging technique that can visualize and quantify metabolic processes in vivo. Tryptophan metabolism is implicated in numerous physiological and pathological processes, including neurological diseases and cancer. fz-juelich.denih.gov The synthesis of L-4-[¹⁸F]fluorotryptophan has been achieved through a multi-step process starting from 4-fluoroindole (B1304775). fz-juelich.de The radiosynthesis involves an isotopic exchange reaction, followed by reductive decarbonylation and hydrolysis of protecting groups. fz-juelich.de Optimized conditions for the radiofluorination step were found to be 80 °C, which yielded a radiochemical yield of 51%. fz-juelich.de The entire radiosynthesis can be completed in approximately 115 minutes, providing the final product with high enantiomeric purity (> 99%). fz-juelich.de This allows for the study of tryptophan consumption in tumors and its role in neurological regulation. fz-juelich.de

Analytical Methods for Enantioseparation and Identification of Fluorotryptophan Analogs

The synthesis of fluorotryptophan analogs often results in racemic mixtures, and subsequent applications, particularly in peptide synthesis and protein studies, necessitate enantiomerically pure substances. nih.gov The processes of synthesis, derivatization (e.g., protection with Boc or Fmoc groups), and peptide hydrolysis can all induce racemization. nih.gov Therefore, robust analytical methods are crucial for both separating the enantiomers (enantioseparation) and confirming the identity and structure of the resulting analogs. High-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and various spectroscopic techniques are the predominant methods employed for these purposes. nih.govresearchgate.net

Enantioseparation Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely utilized technique for the separation and quantification of stereoisomers of fluorotryptophan. nih.gov The direct separation of enantiomers is typically achieved using chiral stationary phases (CSPs). Macrocyclic glycopeptides, such as teicoplanin and its aglycone, have proven highly effective for this purpose, often providing baseline separations in under six minutes when bonded to modern core-shell particles for use in ultra-high-performance liquid chromatography (UHPLC). nih.gov

The choice of mobile phase composition significantly influences chromatographic performance. Studies comparing methanol (MeOH) and acetonitrile (MeCN) as organic modifiers in aqueous mobile phases have shown that methanol-containing eluents often provide a more predictable influence on retention and resolution. nih.gov In contrast, acetonitrile can lead to more complex effects on column kinetics. nih.gov Mobile phase additives like triethylammonium acetate (TEAA) and acetic acid (AcOH) are also used to optimize ionic interactions and improve separation efficiency. nih.gov

Research on a series of mono- and difluoro-substituted tryptophans using teicoplanin-based CSPs has provided detailed insights into their chromatographic behavior. The position of the fluorine substituent has a distinct effect on retention factor (k), separation factor (α), and resolution (Rₛ). nih.gov

Table 1: HPLC Enantioseparation Data for Fluorotryptophan Analogs on a Teicoplanin-Based Chiral Stationary Phase (T-3.0 column) Mobile Phase: H₂O/MeOH (70/30, v/v) with 0.1 v% Acetic Acid. Data extracted from a 2024 study on fluorinated tryptophan analogs. nih.gov

| Compound | Analyte | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rₛ) |

| 1 | Tryptophan (Trp) | 2.51 | 1.25 | 2.50 |

| 2 | 5-Fluorotryptophan (5-FTrp) | 2.47 | 1.24 | 2.50 |

| 3 | 6-Fluorotryptophan (6-FTrp) | 2.54 | 1.25 | 2.50 |

| 4 | 4,5-Difluorotryptophan | 2.19 | 1.18 | 1.50 |

| 5 | 4,6-Difluorotryptophan | 2.22 | 1.16 | 1.40 |

| 6 | 5,6-Difluorotryptophan | 2.42 | 1.24 | 2.40 |

| 7 | 5,7-Difluorotryptophan | 2.56 | 1.25 | 2.50 |

Other CSPs, including those based on polysaccharides and cyclofructans, have also been successfully applied for the enantioseparation of fluorinated amino acids. nih.govresearchgate.net

Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful technique for the enantioseparation of tryptophan and its derivatives. researchgate.net This method often employs chiral selectors added to the background electrolyte (BGE). Cyclodextrins (CDs), particularly α-cyclodextrin, are effective for resolving tryptophan enantiomers due to their unique structure that allows for differential complexation with the D- and L-forms. bohrium.comresearchgate.net The resolution can be optimized by adjusting the concentration of the chiral selector and the pH of the BGE, which affects the ionization state of the analytes. researchgate.netbohrium.com Using CE, baseline separation of tryptophan enantiomers can be achieved in as little as eight minutes. researchgate.net

Identification and Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹⁹F NMR, is an exceptionally sensitive and widely used method for the identification and structural characterization of fluorotryptophan analogs. nih.govacs.org Since the ¹⁹F nucleus is 100% naturally abundant and absent from biological macromolecules, there are no background signals in protein NMR, allowing for clear detection of the incorporated fluorinated analog. researchgate.netehu.es The ¹⁹F chemical shift is highly sensitive to the local electrostatic and van der Waals environment, making it a powerful probe for studying protein structure, conformational changes, and ligand binding. nih.govrsc.orgacs.org

Different isomers (e.g., 4-F-Trp, 5-F-Trp, 6-F-Trp) exhibit distinct chemical shifts, which facilitates their identification. ehu.es For instance, the ¹⁹F chemical shift of 6-fluorotryptophan is typically downfield of that at the 4-position. ehu.es When incorporated into proteins, a single analog can produce multiple resonances corresponding to different conformational states or its presence in monomeric versus dimeric forms of the protein. ehu.es

To overcome signal overlap in complex systems, two-dimensional NMR techniques, such as ¹⁹F-¹³C TROSY-HSQC, can be employed by using isotopically labeled precursors to biosynthetically incorporate ¹³C-¹⁹F spin pairs into the protein of interest. nih.govrsc.org This approach provides complete resolution of signals even when multiple tryptophan residues are present. nih.gov

Table 2: ¹⁹F NMR Chemical Shifts of Fluorotryptophan Analogs Incorporated into the C-terminal Domain of HIV-1 Capsid Protein (CA-CTD) Data from a study on difluorotryptophan as a protein NMR probe. ehu.es

| Fluorotryptophan Analog | Protein Species | ¹⁹F Chemical Shift (ppm) |

| 4-Fluorotryptophan | Dimer (Form 1) | ~ -41.7 |

| Dimer (Form 2) | ~ -41.9 | |

| Monomer | ~ -42.2 | |

| 6-Fluorotryptophan | Dimer | ~ -43.7 |

| Monomer | ~ -43.9 | |

| 4,6-Difluorotryptophan | Multiple unresolved resonances | -41.5 to -43.5 |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental tool for confirming the successful incorporation and identification of fluorotryptophan analogs in peptides and proteins. acs.org High-resolution mass spectrometry provides precise mass measurements that can verify the presence of the fluorine atom(s) in the molecule by comparing the experimental mass to the calculated theoretical mass. nih.govresearchgate.net This technique is routinely used alongside NMR to validate the purity and identity of synthesized proteins containing these analogs. ehu.es

Fluorescence Spectroscopy

Tryptophan is an intrinsically fluorescent amino acid, and this property is retained in its fluorinated analogs. nih.govconsensus.app Fluorescence spectroscopy can therefore be used as a sensitive analytical tool. europa.eu The substitution of a hydrogen atom with a fluorine atom on the indole ring causes a characteristic red shift in the absorption and emission spectra compared to native tryptophan. nih.gov This spectral shift allows for selective monitoring of the fluorinated analog. The fluorescence properties are also sensitive to the local environment, providing information on protein conformational changes. nih.govnih.gov

Biosynthetic Incorporation of 4 Fluorotryptophan into Recombinant Proteins

Strategies for Global (Proteome-Wide) Tryptophan Substitution with 4-Fluorotryptophan

Global substitution aims to replace all or a significant portion of tryptophan residues within the entire proteome of a host organism with 4-Fluorotryptophan. This is often pursued to produce proteins with uniformly labeled tryptophan positions for various spectroscopic analyses.

Utilization of Tryptophan Auxotrophic Strains (e.g., Escherichia coli, Bacillus subtilis)

Tryptophan auxotrophic strains are genetically modified organisms that are unable to synthesize tryptophan endogenously. frontiersin.orgfrontiersin.org This auxotrophy makes them dependent on the provision of exogenous tryptophan or its analogs for growth and protein synthesis. By growing these strains in a minimal medium supplemented with 4-Fluorotryptophan and limiting or excluding tryptophan, the cellular machinery is forced to incorporate the analog into newly synthesized proteins. basicmedicalkey.comfrontiersin.orgfrontiersin.org

Escherichia coli and Bacillus subtilis are commonly used auxotrophic hosts for this purpose. basicmedicalkey.comfrontiersin.orgfrontiersin.orgfrontiersin.org Early work demonstrated the ability to replace all tryptophan residues in the proteome of a Bacillus subtilis mutant with 4-Fluorotryptophan. oup.comnih.gov Similarly, E. coli auxotrophs have been adapted for proteome-wide fluorotryptophan substitution. frontiersin.orgacs.orgacs.org The efficiency of incorporation can vary depending on the specific protein and the experimental conditions. nih.gov While high incorporation efficiencies (>97%) have been reported for some tryptophan analogs in other bacterial hosts like Lactococcus lactis, the efficiency for 4-FTrp in E. coli auxotrophs has also been shown to be high, although sometimes requiring optimization. nih.govrug.nlcore.ac.uk

Application of Auto-Induction Media with Biosynthesis Inhibitors (e.g., Glyphosate)

Auto-induction media offer a convenient method for high-density cell growth and subsequent protein expression without manual induction. nih.govnih.gov The inclusion of biosynthesis inhibitors, such as glyphosate (B1671968) (N-(phosphonomethyl)glycine), can enhance the incorporation of non-canonical amino acids like 4-Fluorotryptophan. nih.govnih.gov Glyphosate is a known inhibitor of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids, including tryptophan, in bacteria and plants. herts.ac.ukmpg.deumweltprobenbank.de By inhibiting endogenous tryptophan synthesis, glyphosate creates a dependency on the exogenously supplied 4-Fluorotryptophan in the auto-induction medium, thereby promoting its incorporation into proteins. nih.gov This approach has been successfully used for high-level incorporation of other fluorinated tryptophans, achieving incorporation levels as high as 99.3% for 6-fluorotryptophan in Maltose Binding Protein (MBP) in E. coli. nih.govnih.gov It is important to note that glyphosate itself does not substitute for glycine (B1666218) in proteins. researchgate.netd-nb.infofrontiersin.org

Adaptive Laboratory Evolution (ALE) for Enhanced Analog Utilization

Adaptive Laboratory Evolution (ALE) is a powerful technique used to improve the ability of organisms to utilize non-canonical amino acids. acs.orgbiorxiv.orgbiorxiv.org By subjecting auxotrophic strains to prolonged growth in the presence of 4-Fluorotryptophan as the primary or sole source of the tryptophan analog, selective pressure drives the accumulation of beneficial mutations that enhance the uptake, activation, and incorporation of 4-FTrp into proteins. acs.orgbiorxiv.orgbiorxiv.orgnih.gov ALE experiments have successfully evolved E. coli and Bacillus subtilis strains capable of efficient proteome-wide incorporation of fluorotryptophans. oup.comfrontiersin.orgacs.orgacs.orgbiorxiv.org These evolved strains often exhibit improved growth rates in the presence of the analog compared to their parental strains. nih.gov Genomic analysis of evolved strains has revealed mutations in genes related to aromatic amino acid transport and tryptophanyl-tRNA synthetase (TrpRS), highlighting the genetic basis for enhanced analog utilization. nih.govacs.orgbiorxiv.org

Genetic Encoding Systems for Site-Selective Incorporation of 4-Fluorotryptophan

While global substitution is useful for uniform labeling, site-selective incorporation allows for the precise replacement of a specific tryptophan residue at a defined position within a protein with 4-Fluorotryptophan. This is particularly valuable for probing the local environment and dynamics of individual tryptophan residues using techniques like 19F NMR. acs.organu.edu.aunih.gov Site-selective incorporation typically involves expanding the genetic code of the host organism.

Amber Stop Codon Suppression Techniques

Amber stop codon suppression is a widely used method for site-selective non-canonical amino acid incorporation. frontiersin.orgfrontiersin.orguni.lu This technique involves introducing an amber stop codon (UAG) at the desired site in the gene encoding the target protein. An orthogonal tRNA/aminoacyl-tRNA synthetase pair is then introduced into the host cell. The orthogonal aminoacyl-tRNA synthetase is engineered to specifically recognize and aminoacylate the orthogonal tRNA with the non-canonical amino acid (in this case, 4-Fluorotryptophan). The orthogonal tRNA has an anticodon that recognizes the amber stop codon. During translation, when the ribosome encounters the amber codon, the orthogonal tRNA carrying 4-Fluorotryptophan inserts the analog into the growing polypeptide chain, thereby suppressing the termination of translation at that site. frontiersin.orgfrontiersin.orguni.luanu.edu.au

While amber suppression has been successfully applied for the site-selective incorporation of various non-canonical amino acids, including other fluorotryptophan isomers like 7-fluorotryptophan, the development of efficient orthogonal synthetase/tRNA pairs specifically for 4-Fluorotryptophan has presented challenges. acs.organu.edu.auanu.edu.auanu.edu.au Efforts have been made to develop genetic encoding systems for the site-selective incorporation of 4-fluorotryptophan in response to an amber stop codon for applications such as investigating protein conformational heterogeneity by NMR spectroscopy. acs.organu.edu.aunih.gov

Engineered Aminoacyl-tRNA Synthetases for Orthogonal Charging

The success of site-selective incorporation techniques, particularly amber suppression, hinges on the development of engineered aminoacyl-tRNA synthetases (aaRSs) with altered substrate specificity. mdpi.comacs.orgnih.gov These engineered aaRSs must efficiently aminoacylate their cognate orthogonal tRNA with the non-canonical amino acid (4-Fluorotryptophan) while exhibiting minimal activity towards canonical amino acids and host tRNAs. mdpi.comnih.gov Engineering efforts involve modifying the active site of the aaRS to accommodate the structural features of 4-Fluorotryptophan and enhance its binding affinity. mdpi.com Directed evolution and rational design strategies are employed to create these highly specific orthogonal synthetases. mdpi.comnih.gov While the development of orthogonal synthetases for fluorinated tryptophan analogs has been explored, achieving high efficiency and specificity for 4-Fluorotryptophan in site-selective contexts can be challenging compared to other isomers. anu.edu.auanu.edu.au

Expression Systems for 4-Fluorotryptophan-Containing Proteins

Efficiently incorporating 4-FTrp into recombinant proteins necessitates the use of specific expression systems and protocols designed to maximize analog uptake and minimize the incorporation of the natural amino acid.

Bacterial Expression Systems

Bacterial systems, particularly Escherichia coli, are widely used for the biosynthetic incorporation of Trp analogs like 4-FTrp. nih.govbasicmedicalkey.com A common strategy involves using E. coli Trp auxotrophs, which lack the ability to synthesize Trp. nih.govbasicmedicalkey.com These auxotrophs are initially grown in a medium containing Trp to achieve sufficient cell mass. Subsequently, the cells are harvested, washed to remove residual Trp, and resuspended in a medium where 4-FTrp is supplied as the primary or sole source of the required amino acid for protein synthesis induction. nih.govbasicmedicalkey.com

This "two-step" protocol aims to deplete intracellular Trp pools, thereby promoting the incorporation of the supplied analog into the newly synthesized proteins. basicmedicalkey.com The efficiency of 4-FTrp incorporation in bacterial systems can vary depending on factors such as the specific auxotrophic strain used, the protein being expressed, and the expression conditions. nih.gov While some studies report high incorporation efficiencies, achieving complete replacement of Trp with 4-FTrp can be challenging, and partial incorporation is also observed. nih.govnih.gov The use of non-leaky promoters for protein expression is crucial to prevent target protein production during the initial growth phase in Trp-containing medium, which can lead to lower analog incorporation efficiency. nih.govbasicmedicalkey.com

Another approach in bacterial systems involves the use of inhibitors of the Trp biosynthetic pathway, such as glyphosate, to induce auxotrophy in non-auxotrophic strains, followed by supplementation with the fluorinated analog. nih.govrsc.org

Lactococcus lactis, a Gram-positive bacterium, has also been explored as an expression host for incorporating Trp analogs, demonstrating efficient incorporation of various analogs, including those that are challenging to incorporate using E. coli. rug.nlcore.ac.uk

Mammalian Cell-Based Expression Protocols for Fluorinated Proteins

While bacterial systems are prevalent, there is a growing interest in incorporating fluorinated amino acids, including fluorotryptophans, into proteins expressed in mammalian cells. This is particularly relevant for studying proteins that require post-translational modifications or proper folding often not achieved in bacterial hosts. rsc.org

Protocols for mammalian cell expression of fluorinated proteins typically involve supplementing the cell culture medium with the desired fluorinated amino acid. rsc.orgacs.org Studies have demonstrated the successful incorporation of fluorotryptophans into proteins in human cell lines like HEK293 cells. rsc.orgacs.orgnih.gov This approach allows for the production of fluorinated proteins in a more native cellular environment, enabling studies using techniques like in-cell 19F NMR spectroscopy. acs.org The efficiency of incorporation in mammalian cells can be influenced by factors such as the concentration of the supplied analog and the timing of supplementation relative to protein expression. acs.org While mammalian systems can incorporate fluorinated amino acids, similar to bacterial systems, achieving complete replacement of the natural amino acid can require optimization. researchgate.net

Methodologies for Quantifying 4-Fluorotryptophan Incorporation Efficiency

Accurately quantifying the efficiency of 4-FTrp incorporation into recombinant proteins is essential for reliable downstream applications, particularly spectroscopic studies. Several methodologies have been developed for this purpose.

One straightforward approach is the deconvolution of the absorption spectrum of the protein containing the analog (alloprotein) based on the known absorption spectra of native Trp and 4-FTrp. nih.gov This method relies on the distinct spectroscopic properties of the natural and fluorinated amino acids.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F NMR, is a powerful technique for assessing incorporation efficiency. The unique chemical shift of the 19F nucleus in 4-FTrp allows for its specific detection within the protein. nih.govresearchgate.netnih.govnih.gov By analyzing the intensities of the signals corresponding to incorporated 4-FTrp and any residual native Trp (if detectable by other means or if the protein contains other NMR-active nuclei), the incorporation ratio can be estimated. nih.gov For instance, 1H, 15N-HSQC NMR can be used to assess fluorine incorporation efficiency by comparing peak intensities of fluorinated and non-fluorinated protein isoforms. nih.gov

Mass spectrometry (MS), such as electrospray ionization mass spectrometry (ESI-MS), is another highly effective method for quantifying analog incorporation. nih.gov By determining the molecular weight of the purified protein, the extent to which 4-FTrp has replaced Trp can be accurately determined, especially when dealing with homogeneous protein preparations. Complete or nearly complete incorporation can be indicated by ESI-MS analysis. nih.gov

High-performance liquid chromatography (HPLC) has also been used in conjunction with other methods to analyze protein content and assess analog incorporation. oup.com

The reported incorporation efficiencies for Trp analogs, including 4-FTrp, can vary widely depending on the protein and the specific protocol used, ranging from less than 30% to over 95%. nih.gov

Applications of 4 Fluorotryptophan As a Spectroscopic Probe in Protein Research

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

The application of 4F-Trp in protein research primarily leverages the sensitivity of the ¹⁹F nucleus to its surroundings, as detected by ¹⁹F NMR spectroscopy. This technique allows for the study of proteins that may be too large or unstable for complete structural determination by other NMR methods. nih.govoup.com

Elucidation of Protein Structure and Dynamics

¹⁹F NMR of proteins labeled with 4F-Trp provides insights into the structural arrangements and dynamic motions within protein molecules.

Sensitivity to Local Environments and Conformational Changes

The chemical shift of the ¹⁹F nucleus in 4F-Trp is exquisitely sensitive to the local environment, including van der Waals packing interactions and local electrostatic fields. nih.govoup.com This sensitivity allows 4F-Trp to report on changes in the protein's conformational state. Studies have shown that ¹⁹F resonances from fluorinated tryptophan can be significantly more responsive to changes in chemical environment compared to ¹H resonances on the same amino acid. rsc.org The observed ¹⁹F chemical shifts can vary depending on factors such as micellar environment and the position of the fluorine substitution on the indole (B1671886) ring. nih.govdal.ca The large chemical shift dispersion of ¹⁹F NMR allows for the resolution of signals from individual 4F-Trp residues, even in proteins containing multiple tryptophan sites. acs.org

Analysis of Chemical Shifts for Probing Electrostatic Interactions and Indole Ring Flips

The ¹⁹F chemical shifts of fluorotryptophan residues are sensitive to electric fields and electric field gradients at the fluorine atom's position. anu.edu.au Changes in ¹⁹F chemical shifts can provide information about electrostatic interactions within the protein. While theoretical calculations suggest a significant impact of nearby charges on ¹⁹F chemical shifts, experimental results in proteins indicate a more complex scenario influenced by dielectric shielding from water and the protein itself. anu.edu.au Furthermore, ¹⁹F NMR can be used to investigate the dynamics of the tryptophan indole ring, including ring flips. Studies using different fluorotryptophan isomers have indicated that indole ring flip is a common phenomenon in some proteins and can be influenced by ligand binding. anu.edu.au

Characterization of Intrinsically Disordered Proteins (IDPs)

Analyzing intrinsically disordered proteins (IDPs) using conventional ¹H NMR can be challenging due to their inherent flexibility and rapidly interconverting conformations. nih.gov Incorporating ¹⁹F nuclei at specific sites within IDPs provides a useful approach, as ¹⁹F chemical shifts are highly sensitive to local environments and conformations, making them suitable for characterizing unfolded structures. nih.gov ¹⁹F NMR has been applied to study the conformational heterogeneity in IDPs, where the absence of background signal facilitates the detection of minor conformational species. anu.edu.aubeilstein-journals.org

Investigation of Protein-Ligand and Protein-Membrane Interactions

4F-Trp labeling is also valuable for studying how proteins interact with other molecules, such as ligands and membranes.

Monitoring Binding Events and Allosteric Transitions

Protein-observed ¹⁹F NMR is a predominant method for characterizing protein-ligand interactions, often through chemical shift perturbation experiments. rsc.org Upon ligand binding, changes in the local environment of a 4F-Trp residue can induce measurable changes in its ¹⁹F chemical shift, indicating a binding event. biophysics.org This approach can monitor binding events and allosteric transitions, where ligand binding at one site induces conformational changes at a distant site containing a 4F-Trp probe. nih.govnih.gov For instance, studies have shown that ligand binding can lead to sharpening of broadened ¹⁹F NMR peaks, indicating a reduction in conformational dynamics upon complex formation. oup.comacs.org ¹⁹F NMR can detect ligand-induced conformational changes even in large membrane proteins when combined with membrane mimetic techniques. researchgate.net

Interactive Data Table: Representative Examples of 4-Fluorotryptophan ¹⁹F NMR Applications

| Protein Studied | Fluorotryptophan Isomer Used | Key Observation(s) | Citation(s) |

| Hen egg white lysozyme | 4-Fluorotryptophan | Resolved signals for multiple Trp residues, chemical shift dispersion reported. | acs.org |

| E. coli galactose binding protein | 5-Fluorotryptophan (B555192) | Prediction of fluorine chemical shifts, sensitivity to electronic interactions. | rsc.org |

| Dihydrofolate reductase | 6-Fluorotryptophan | Changes in spectral dispersion and sharpening upon ligand binding, reduced dynamics. | acs.org |

| Leucine-specific binding protein of E. coli | 5-Fluorotryptophan | Probing ligand-induced conformational change, detection of multiple conformers. | oup.comresearchgate.net |

| Apelin receptor (AR/APJ) segments (membrane protein) | 4-, 5-, 6-, 7-Fluorotryptophan | Comparison of behavior in different micellar environments, site-specific peak changes upon ligand binding. | nih.govdal.caresearchgate.net |

| Transthyretin | 5-, 6-Fluorotryptophan | Site-specific structural information, sensitivity to local environment and stability. | nih.gov |

| Flaviviral NS2B-NS3 proteases | 4-, 5-, 6-, 7-Fluorotryptophan | Monitoring indole ring flips and their suppression by inhibitors. | anu.edu.au |

| Cytochrome b5 (membrane protein) | 5-Fluorotryptophan | Probing transmembrane domain in nanodiscs, interaction with Cytochrome P450. | biorxiv.org |

Solvent Perturbation Studies for Membrane Insertion and Peptide-Membrane Interactions

19F NMR can be used to measure solvent exposure, hydrophobicity, and surface topology. scholaris.ca Solvent paramagnetic relaxation enhancement (sPRE) measurements using paramagnetic cosolvents like Gd-DTPA-BMA can detect solvent accessible regions of tryptophan residues. biorxiv.org This approach has been demonstrated with 19F-labeled proteins in nanodiscs to probe the interaction of transmembrane domains with the membrane environment. biorxiv.org For membrane proteins, 19F NMR experiments enable characterization of variations in motional and structural properties in different environments, such as lipid vesicles, organic solvents, and detergents. nih.gov

Studies on Protein Stability and Folding Pathways

The introduction of 4-Fluorotryptophan into proteins can influence their stability and folding pathways, providing insights into the mechanisms of protein misfolding. ontosight.ai 19F NMR can monitor urea-induced unfolding of proteins by measuring changes in 19F peak areas corresponding to folded and unfolded states over time. nih.gov This is particularly useful for proteins that unfold on a slow timescale, making them suitable for real-time NMR monitoring. nih.gov Studies have shown that the incorporation of fluorotryptophan can modulate the structure and stability of proteins in a site-specific manner. nih.gov

Application in Specific Protein Systems (e.g., Myoglobins, Hemoglobins, Flaviviral Proteases, Staphylococcal Nuclease, Antimicrobial Peptides)

Fluorotryptophan analogs have been incorporated into various protein systems to study their structure, dynamics, and interactions using 19F NMR. This includes studies on myoglobins and hemoglobins. scholaris.ca 4-Fluorotryptophan has been used to investigate conformational heterogeneity in flaviviral NS2B-NS3 proteases. acs.organu.edu.au These proteases exhibit variable conformations, including flips of the indole side chains of tryptophan residues, which can be monitored by 19F NMR. acs.organu.edu.au Studies on staphylococcal nuclease have also utilized tryptophan analogs to investigate stability towards thermal and denaturant-induced unfolding. walshmedicalmedia.com While not explicitly mentioning 4-Fluorotryptophan for antimicrobial peptides in the provided context, the general application of fluorinated tryptophan analogs as probes for membrane interactions is relevant to the study of antimicrobial peptides that interact with membranes. unito.it

Fluorescence Spectroscopy

Replacing Tryptophan with fluorinated Tryptophan analogs can also be advantageous in protein characterization using fluorescence spectroscopy. basicmedicalkey.com Tryptophan is a popular intrinsic fluorescence probe in protein science due to its sensitivity to microenvironment changes. basicmedicalkey.com

Suppression of Intrinsic Tryptophan Fluorescence for Enhanced Signal Detection

Since 4-Fluorotryptophan is non-fluorescent at ambient temperatures, its incorporation into proteins can suppress the intrinsic tryptophan fluorescence. basicmedicalkey.comnih.govnih.gov This results in a fluorescently silent protein, which is beneficial when the fluorescence of a tryptophan residue in another protein present in the sample is the target of investigation. basicmedicalkey.com This suppression facilitates the investigation of other chromophores either on the proteins or interacting with the proteins. nih.govnih.gov

Utilization of 4-Fluorotryptophan as a Non-Fluorescent Analog

4-Fluorotryptophan is considered a non-fluorescent analog of tryptophan. walshmedicalmedia.comnih.govnih.gov Its negligible fluorescence at 25°C and 285 nm has been confirmed, with a tryptophan/4-fluorotryptophan quantum yield ratio greater than 100:1. nih.gov This property allows 4-Fluorotryptophan to be used to generate fluorescence-free proteins without requiring genetic replacement of tryptophan codons. nih.gov Hence, 4-Fluorotryptophan can be used as a non-fluorescent analog to study the contribution of tryptophan fluorescence in a protein. walshmedicalmedia.com

Role of 4 Fluorotryptophan in Enzymatic Mechanism and Metabolic Pathway Studies

Probing Enzyme-Substrate Interactions and Catalytic Mechanisms

The incorporation of 4-fluorotryptophan into proteins allows for the investigation of enzyme-substrate interactions and catalytic mechanisms, particularly in enzymes that recognize tryptophan ontosight.ai. The fluorine atom acts as a sensitive probe for techniques like 19F NMR spectroscopy, enabling detailed analysis of protein structure and dynamics ontosight.aianu.edu.au.

Kinetic Characterization with Fluorinated Substrates

Fluorinated substrates, including 4-fluorotryptophan, are employed to probe enzyme-catalyzed reactions, especially those involving cationic intermediates or transition states nih.govresearchgate.net. The electron-withdrawing nature of fluorine can impact the rate of formation of electron-deficient species during catalysis nih.govresearchgate.net. Studies using 4-fluorotryptophan and 6-fluorotryptophan as substrates for enzymes like the prenyltransferase CymD have shown that these substitutions can have modest effects on reaction kinetics nih.govnih.govacs.org. This suggests that significant positive charge may not accumulate on the indole (B1671886) ring during the catalytic process in such enzymes nih.govnih.govacs.org.

In the case of CymD, kinetic characterization with 4-fluorotryptophan indicated that it serves as a substrate, although only one enantiomer (presumably L-4-fluorotryptophan) is likely utilized by the enzyme nih.gov.

Positional Isotope Exchange (PIX) Experiments

Positional Isotope Exchange (PIX) experiments are a powerful technique for investigating reaction mechanisms, particularly to detect the formation of reversibly formed intermediates. In studies of the prenyltransferase CymD, PIX experiments using [1-18O]-dimethylallyl diphosphate (B83284) (DMAPP) and tryptophan showed no isotopic scrambling nih.govnih.govacs.org. However, when 4-fluorotryptophan was used, significant isotopic scrambling was observed, with a vPIX/vrxn ratio of approximately 1.1 nih.govnih.govacs.org. This finding is consistent with a mechanism involving a discrete carbocation intermediate nih.govnih.govacs.org. The electron-withdrawing nature of fluorine on the indole ring is thought to decrease the indole's ability to compete with pyrophosphate in attacking the carbocation intermediate, thereby increasing the extent of PIX rsc.org.

Investigation of Electron-Withdrawing Effects on Reaction Rates

The electron-withdrawing properties of fluorine can influence the reactivity of adjacent chemical bonds and the stability of transition states or intermediates in enzyme-catalyzed reactions researchgate.netbeilstein-journals.org. By strategically placing fluorine atoms in substrate analogs like 4-fluorotryptophan, researchers can investigate how these electronic effects impact reaction rates and mechanisms nih.govresearchgate.net. For instance, the electron-withdrawing nature of fluorine can slow down the formation of electron-deficient species nih.govresearchgate.net. Studies with CymD using fluorinated tryptophan analogs and a fluorinated DMAPP analog demonstrated that the electron-withdrawing effect of fluorine on the dimethylallyl moiety significantly reduced the reaction rate, consistent with the development of positive charge on this group nih.govacs.org. The relatively modest effect of fluorine substitution on the tryptophan ring itself in the CymD reaction argued against mechanisms where significant positive charge accumulates on the indole ring nih.govnih.govacs.org.

Elucidation of Tryptophan Biosynthesis and Metabolism Pathways

4-Fluorotryptophan has been used to study and understand the regulation and activity of enzymes involved in tryptophan biosynthesis and metabolism mdpi.comnih.gov. Its ability to be incorporated into proteins and its effects on enzyme activity make it a useful tool for probing these pathways nih.govnih.gov.

Study of Anthranilate Synthetase Regulation and Feedback Inhibition

Anthranilate synthetase is a key regulatory enzyme in the tryptophan biosynthetic pathway, typically subject to feedback inhibition by tryptophan mdpi.comasm.orggoogle.com. 4-Fluorotryptophan has been used to study the regulation of this enzyme. Mutants resistant to growth inhibition by tryptophan analogs, including 4-fluorotryptophan, have been isolated and characterized nih.govgoogle.comtandfonline.com. In some resistant mutants, the anthranilate synthetase was found to be less sensitive to feedback inhibition by tryptophan and its analogs, including 4-fluorotryptophan nih.govtandfonline.com. This resistance can be linked to alterations in the enzyme's subunits nih.gov. Studies in organisms like Clostridium butyricum have shown that resistance to 4-fluorotryptophan can be a result of alterations in the large subunit of anthranilate synthetase nih.gov. Similarly, studies in Hansenula polymorpha using 5-fluorotryptophan (B555192) (a related fluorinated analog) indicated that resistance was primarily due to partial desensitization of anthranilate synthetase to feedback inhibition asm.org.

Analysis of Tryptophanase and Tryptophanyl-tRNA Synthetase Activity

4-Fluorotryptophan can be a substrate or an inhibitor for enzymes involved in tryptophan metabolism, such as tryptophanase and tryptophanyl-tRNA synthetase mdpi.comnih.gov. Tryptophanyl-tRNA synthetase is responsible for attaching tryptophan to its cognate tRNA acs.org. Studies with tryptophanyl-tRNA synthetase from Bacillus subtilis have shown that it activates 4-fluorotryptophan in the ATP-pyrophosphate exchange reaction nih.gov. However, in the aminoacylation reaction, 4-fluorotryptophan acts as a competitive inhibitor of tryptophan nih.gov. The relative activities of tryptophan and its fluorinated analogs (including 4-fluorotryptophan) in these reactions have been studied, revealing insights into the enzyme's substrate recognition, where hydrophobic interactions play a significant role nih.gov. The polarity of the C-F bond in fluorotryptophans influences their hydrophobicity and thus the enzyme's selectivity nih.gov.

Furthermore, the incorporation of 4-fluorotryptophan into proteins by tryptophanyl-tRNA synthetase has been demonstrated in organisms like Escherichia coli nih.govnih.govasm.org. While 4-fluorotryptophan can be incorporated into cellular proteins, it can also affect the activity of various enzymes, although the specific effect varies depending on the enzyme nih.gov. Evolved strains of E. coli capable of growth on 4-fluorotryptophan have been developed, often exhibiting mutations in genes related to tryptophan uptake and utilization, including tryptophanyl-tRNA synthetase, suggesting that alterations in this enzyme can play a role in adaptation to the analog asm.orgnih.govnih.gov.

Stability and Conversion of Fluorotryptophan Analogs in Biological Systems

Studies investigating fluorinated tryptophans as potential PET imaging tracers have provided valuable data on their in vivo stability. In preclinical evaluations involving rats, 4-F-Trp, along with 5-F-Trp and 6-F-Trp, demonstrated rapid defluorination in vivo. mdpi.comacs.orgresearchgate.net This contrasts with 7-F-Trp, which showed higher in vivo stability. mdpi.comacs.orgresearchgate.net Despite the observed defluorination in vivo, 4-F-Trp, 5-F-Trp, 6-F-Trp, and 7-F-Trp have shown high stability in human blood serum in vitro, with minimal decomposition observed over a period of one hour. acs.org Metabolic stability has also been assessed using liver microsomes. acs.org

The conversion of fluorinated indole precursors into corresponding fluorotryptophans has been demonstrated in biological systems. Specifically, engineered Escherichia coli strains have been shown to convert 4-fluoroindole (B1304775) into 4-fluorotryptophan through the catalytic activity of the endogenous enzyme Tryptophan synthase (TrpS). biorxiv.orgnih.govfrontiersin.org This enzymatic conversion allows for the intracellular synthesis of 4-F-Trp, which can then be utilized by the organism.

Once synthesized or introduced into a biological system, 4-F-Trp can be incorporated into proteins. Tryptophanyl-tRNA synthetases in both prokaryotic and eukaryotic organisms are known to accept fluorinated tryptophan analogs, including 4-F-Trp, in place of canonical tryptophan. biorxiv.orgnih.govanu.edu.aunih.gov This acceptance by the protein synthesis machinery enables the global or site-specific substitution of tryptophan residues with 4-F-Trp within proteins.

The incorporation of 4-F-Trp into proteins can influence protein stability. While some studies on fluorinated amino acids suggest increased protein stability acs.orgfu-berlin.demdpi.comnih.govwalshmedicalmedia.comd-nb.info, the effect of 4-F-Trp incorporation can be context-dependent. For instance, studies on E. coli beta-galactosidase showed that enzymes containing 4-F-Trp had higher activity compared to those containing 5-F-Trp or 6-F-Trp nih.gov, which might indirectly relate to the functional integrity and thus, in part, stability of the enzyme. Research on other fluorinated phenylalanine analogs has indicated that the position of fluorination can impact protein stability and activity walshmedicalmedia.com.

The metabolic fate and stability of fluorotryptophan analogs can vary depending on the specific isomer and the biological system. The observed rapid in vivo defluorination of 4-F-Trp in some contexts highlights the importance of considering the specific biological environment when utilizing this analog for research or potential applications.

In Vivo Stability of Fluorotryptophan Isomers (Comparative)

| Fluorotryptophan Isomer | Observed In Vivo Stability (Relative) | Reference |

| 4-Fluorotryptophan | Low (rapid defluorination) | mdpi.comacs.orgresearchgate.net |

| 5-Fluorotryptophan | Low (rapid defluorination) | mdpi.comacs.orgresearchgate.net |

| 6-Fluorotryptophan | Low (rapid defluorination) | mdpi.comacs.orgresearchgate.net |

| 7-Fluorotryptophan | High (more stable) | mdpi.comacs.orgresearchgate.net |

This table summarizes findings regarding the relative in vivo stability of different fluorinated tryptophan isomers based on studies evaluating them as PET tracers. mdpi.comacs.orgresearchgate.net

Insights from 4 Fluorotryptophan Research into Genetic Code Evolution and Amino Acid Homeostasis

Displacement of Canonical Tryptophan by 4-Fluorotryptophan in Microbial Mutants

Experimental departure from the universal protein alphabet was first demonstrated in mutants of the bacterium Bacillus subtilis QB928. oup.comnih.gov Through serial selection and mutagenesis, strains were developed that could utilize 4-fluorotryptophan (4FTrp) for propagation, and in some cases, could not effectively use canonical tryptophan (Trp). oup.comnih.govresearchgate.net For instance, the B. subtilis HR23 strain was able to propagate well on 4FTrp but not on Trp, where Trp acted as an inhibitory analog. oup.com A precursor strain, LC33, could propagate on both Trp and 4FTrp, albeit slower on 4FTrp. oup.com Revertant strains like TR7, derived from HR23, regained the ability to propagate on Trp. oup.com

Similar experiments have been conducted with Escherichia coli, evolving strains capable of tolerating and incorporating high proportions of 4-fluorotryptophan into their proteomes. acs.orgasm.orgnih.gov These evolved E. coli strains, while sometimes still preferring tryptophan for growth, showed improved growth on tryptophan analogs compared to their parental strains. acs.orgasm.org Some evolved clones achieved nearly complete substitution of tryptophan with 4-fluorotryptophan in their soluble proteins. nih.gov

Identification of Oligogenic Barriers Safeguarding the Genetic Code

Research using 4-fluorotryptophan has provided strong evidence for the existence of oligogenic barriers that safeguard the canonical amino acids. oup.comnih.govplos.org These barriers consist of a small number of analog-sensitive proteins that can malfunction when an amino acid analog, such as 4-fluorotryptophan, is incorporated in place of its canonical counterpart. oup.complos.org The malfunction of these essential proteins can block the propagation of the organism in the presence of the analog. plos.org

Genomic analysis of the B. subtilis mutants that could utilize 4-fluorotryptophan revealed mutations in specific genes. oup.comnih.govsemanticscholar.org Compared to the parental strain QB928, the LC33, HR23, and TR7 strains had a knockout mutation in mtrB, a negative regulator of Trp transport. oup.comnih.govsemanticscholar.org Mutations in the sigma factor sigB were found in HR23 and TR7. oup.comnih.govsemanticscholar.org Additionally, mutations in rpoBC, encoding RNA polymerase subunits, were observed in TR7 isolates. oup.comnih.govsemanticscholar.org Increased expression of sigB was also noted in HR23 and TR7 when grown with 4FTrp. oup.comnih.gov These findings suggest that mutations in a limited number of genes encoding analog-sensitive proteins can overcome these barriers and allow for the incorporation and utilization of unnatural amino acids. oup.comnih.govplos.org

In evolved E. coli strains tolerant to 4-fluorotryptophan, mutations were identified in genes involved in tryptophan uptake and utilization. acs.orgasm.org Specifically, the aromatic amino acid permease (aroP) and tryptophanyl-tRNA synthetase (trpS) showed amino acid substitutions, and the tyrosine repressor (tyrR) had a nonsense mutation. acs.orgasm.org While the altered tryptophanyl-tRNA synthetase might still show some discrimination against 4-fluorotryptophan, other mutations likely contribute to the adaptation. acs.orgasm.org These results further support the concept that a relatively small number of genetic changes can impact the ability of an organism to accommodate unnatural amino acids. acs.orgnih.gov

Adaptive Evolution of Organisms for Utilizing Unnatural Amino Acids

The experimental evolution of microbial strains to utilize 4-fluorotryptophan demonstrates the adaptive capacity of organisms to incorporate unnatural amino acids into their proteomes. acs.orgnih.gov This adaptive evolution involves overcoming the oligogenic barriers that normally prevent the widespread incorporation of analogs. plos.orgnih.gov The mutations observed in genes like mtrB, sigB, rpoBC, aroP, and trpS in B. subtilis and E. coli mutants highlight the genetic changes that facilitate this adaptation. oup.comnih.govacs.orgasm.orgsemanticscholar.org

Adaptive laboratory evolution experiments with E. coli using fluorinated indoles as precursors for fluorinated tryptophans have shown that full adaptation can be achieved with a relatively low number of genetic mutations. nih.govbiorxiv.org These adaptations can lead to significant rearrangements in cellular processes, including regulatory networks, membrane integrity, and protein folding quality control. biorxiv.org While initial stages of adaptation might involve upregulation of proteases and chaperones to handle potential protein misfolding due to analog incorporation, these processes can be attenuated as the cells become more proficient at utilizing the unnatural amino acids. biorxiv.org The success in evolving organisms to incorporate 4-fluorotryptophan and other unnatural amino acids provides a foundation for synthetic biology and biotechnology applications aimed at creating organisms with expanded genetic codes and novel protein functions. nih.govbiorxiv.orgnih.gov

Future Perspectives and Emerging Avenues in 4 Fluorotryptophan Research

Development of Novel Synthetic Routes for Diverse Fluorinated Tryptophan Analogs

The synthesis of fluorinated amino acids, including 4F-Trp, is a crucial aspect for their application in biological research. While established methods exist, there is a continuous demand for improved synthetic routes that are more efficient, cost-effective, and capable of producing stereochemically pure products and a wider variety of fluorinated tryptophan analogues.

One described synthesis of stereochemically pure (L)-4-fluorotryptophan involves a seven-step process starting from 4-fluoroindole (B1304775). A key step in this strategy is a diastereoselective alkylation utilizing the Schollkopf chiral auxiliary with a fluorinated electrophile. This method has demonstrated efficient reaction steps, proceeding in at least 80% yield for each step. montclair.edutandfonline.comtandfonline.com The development of such efficient asymmetric synthetic routes is vital for providing the necessary building blocks for incorporating fluorinated tryptophans into peptides and proteins. Future research may focus on exploring alternative chiral auxiliaries, catalytic methods, or flow chemistry techniques to further streamline the synthesis and enable the production of a broader spectrum of fluorinated tryptophan isomers and derivatives with precise control over stereochemistry.

The use of indole (B1671886) derivatives as starting materials for the in vivo synthesis of tryptophan analogues catalyzed by tryptophanase presents another avenue for obtaining these compounds, potentially offering cost advantages compared to directly using racemic amino acid analogues. nih.gov

Integration with Advanced Structural Biology Techniques Beyond NMR

While 19F NMR spectroscopy has been a primary application for 4F-Trp due to the sensitivity of the fluorine nucleus to its local environment, its integration with other advanced structural biology techniques is an emerging area. Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and mass spectrometry provide complementary information about protein structure and dynamics. plos.orguio.no

Although 4F-Trp itself has reduced fluorescence compared to natural tryptophan, which can be advantageous for creating fluorescence-free proteins for certain studies, other fluorinated tryptophan isomers like 5F- and 6F-Trp retain fluorescence properties similar to tryptophan and can be used as dual fluorescence and NMR probes. nih.gov This highlights the potential for utilizing different fluorinated tryptophan analogues in integrated approaches.

Research findings indicate that even single-atom substitutions, such as replacing a hydrogen with fluorine, can be detected by techniques like mass spectrometry, allowing for verification of incorporation and analysis of protein modifications. anu.edu.aursc.org Furthermore, while 19F NMR is powerful for detecting conformational changes, structural information from techniques like X-ray crystallography can provide the atomic context for interpreting NMR data. anu.edu.auacs.org Future work may explore how the unique properties of 4F-Trp, such as its non-fluorescent nature, can be leveraged in combination with techniques like cryo-EM or structural mass spectrometry to study complex protein systems or dynamics that are challenging to probe with NMR alone.

Expansion of Genetic Encoding to New Organisms and Cell Types

The genetic encoding of non-canonical amino acids like 4F-Trp allows for their site-specific incorporation into proteins within living cells, offering a powerful tool for studying protein function in vivo. While genetic encoding systems for fluorotryptophans have been developed and applied in model organisms like Escherichia coli and yeast, expanding this capability to a wider range of organisms and cell types is a significant future direction. anu.edu.auplos.orgplos.orgdigitellinc.com

Studies have demonstrated the successful genetic encoding of fluorotryptophans, including 4F-Trp, in E. coli through the use of evolved strains and orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize the fluorinated analogue and incorporate it in response to a stop codon. anu.edu.auacs.orgdigitellinc.com Adaptive laboratory evolution experiments have also shown that E. coli can adapt to utilize fluorinated indole analogues, which are then converted intracellularly to the corresponding fluorotryptophans and incorporated into the proteome. frontiersin.orgbiorxiv.org

More recently, research has explored the use of mammalian cell lines, such as HEK cells, for incorporating fluorotryptophans, indicating a move towards more complex biological systems. rsc.org Expanding genetic encoding systems to primary cells, stem cells, or even in vivo in multicellular organisms would open up unprecedented opportunities to study protein behavior in native biological contexts. This requires the development of new orthogonal translation systems and the optimization of cellular machinery to efficiently incorporate 4F-Trp without toxicity or significant misincorporation.

Continued Exploration of Protein Engineering and Design with 4-Fluorotryptophan

4F-Trp is a valuable tool in protein engineering and design due to its subtle steric perturbation compared to tryptophan and the unique properties of the fluorine atom as a probe. Its incorporation can be used to modulate protein stability, function, and interactions, as well as to introduce specific spectroscopic handles. nih.govnih.gov

The ability to site-specifically incorporate 4F-Trp allows for targeted modifications to investigate the role of specific tryptophan residues in protein folding, ligand binding, and conformational changes. For instance, replacing tryptophan with 4F-Trp can suppress native tryptophan fluorescence, which is useful for generating fluorescence-free protein backgrounds or for studying energy transfer processes. tandfonline.comnih.gov

Q & A

Q. (Basic)

- ¹H/¹³C/¹⁹F-NMR : Identify fluorine-induced chemical shift perturbations (CSPs) in aromatic protons (δ 7.1–7.5 ppm) and carbon environments.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 238.09).

- X-ray crystallography : Resolve fluorine’s steric effects on the indole ring conformation. Cross-validate data with computational simulations (DFT) .

What strategies mitigate fluorine-mediated metabolic instability in this compound during in vivo studies?

Q. (Advanced)

- Prodrug design : Mask the carboxyl group with ester protections (e.g., methyl esters) to enhance cellular uptake.

- Co-administration with metabolic inhibitors : Use CYP450 inhibitors (e.g., ketoconazole) to prolong half-life.

- Isotopic labeling : Track degradation pathways via ¹⁸O/²H isotopes in longitudinal LC-MS studies .

How does fluorination alter the binding kinetics of this compound in tryptophan synthase compared to native substrates?

(Basic)

Fluorine’s electronegativity increases the substrate’s binding affinity (lower Kₘ) but may reduce catalytic turnover (k꜀ₐₜ) due to steric hindrance. Use stopped-flow kinetics to measure pre-steady-state rates and isothermal titration calorimetry (ITC) to quantify ΔG of binding. Compare with molecular dynamics simulations of active-site interactions .

What computational models best predict the conformational dynamics of this compound in solvent environments?

Q. (Advanced)

- Molecular dynamics (MD) : Simulate solvation effects using explicit solvent models (e.g., TIP3P water) and analyze radial distribution functions (RDFs) for fluorine-water interactions.

- QM/MM : Combine quantum mechanics (B3LYP/6-31G*) and molecular mechanics to model electronic perturbations. Validate against experimental NMR data .

How can isotope-labeled this compound be synthesized for tracing metabolic flux in cellular systems?

Q. (Advanced)

- ¹³C/¹⁵N labeling : Incorporate isotopes during solid-phase peptide synthesis (SPPS) using labeled Fmoc-protected precursors.

- Purification : Use anion-exchange chromatography to separate labeled/unlabeled species.

- Application : Monitor incorporation into proteins via SILAC (stable isotope labeling by amino acids in cell culture) combined with LC-MS/MS .

What ethical and safety protocols are essential when handling this compound in biochemical research?

Q. (Basic)

- Toxicity screening : Conduct Ames tests for mutagenicity and acute toxicity assays in rodent models.

- Waste disposal : Neutralize fluorine-containing byproducts via alkaline hydrolysis.

- Regulatory compliance : Adhere to ICH guidelines for laboratory safety and institutional review board (IRB) approvals for in vivo studies .

How do researchers address batch-to-batch variability in this compound synthesis for reproducible assays?

Q. (Advanced)

- Process analytical technology (PAT) : Implement real-time FTIR monitoring to track reaction progression.

- Quality control (QC) : Establish acceptance criteria (e.g., ≥95% purity by HPLC) and use statistical process control (SPC) charts.

- Inter-laboratory validation : Share samples for round-robin testing to harmonize protocols .

What are the limitations of using this compound as a mechanistic probe in non-canonical tryptophan pathways?

Q. (Advanced)

- Off-target effects : Fluorine may disrupt non-enzymatic interactions (e.g., protein-protein binding).

- Metabolic bypass : Cells may upregulate salvage pathways, reducing probe efficacy.

- Validation : Use CRISPR knockouts of tryptophan transporters to confirm specificity. Pair with metabolomics to identify unintended pathway modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.